molecular formula C19H29N3O4 B1639345 (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Cat. No. B1639345
M. Wt: 363.5 g/mol
InChI Key: XNLUVJPMPAZHCY-JYJNAYRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Val-Val-Phe is a peptide.

Scientific Research Applications

Synthesis and Structural Analysis

  • Optical Resolution Techniques : The compound has been synthesized through various methods, including optical resolution. For instance, Shiraiwa et al. (2003) described the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a similar compound, via optical resolution using specific resolving agents to achieve high yields and optical purities of 90-97% (Shiraiwa et al., 2003).

  • Facile Synthesis Approaches : Research by Ishibuchi et al. (1992) on the facile synthesis of similar amino acids, highlights stereoselective preparation techniques using previously reported chiral synthons (Ishibuchi et al., 1992).

  • Computational Peptidology : Flores-Holguín et al. (2019) conducted computational studies on new antifungal tripeptides, which includes compounds structurally similar to the specified amino acid. This study provided insights into the molecular properties and reactivity descriptors, aiding drug design processes (Flores-Holguín et al., 2019).

Chemical Reactions and Properties

  • Thermodynamic Properties : A study by Pal and Chauhan (2011) explored the thermodynamic properties of amino acids, including 2-amino-3-phenylpropanoic acid, in various aqueous solutions. This research offers insights into the stabilization mechanisms of proteins and the type of interactions in ternary mixtures (Pal & Chauhan, 2011).

  • Peptide Interactions : Yan et al. (2010) investigated the interactions of glycyl dipeptides, including compounds structurally related to the specified amino acid, with sodium dodecyl sulfate in aqueous solution. The study used volumetric, conductometric, and fluorescence methods, offering a comprehensive understanding of these interactions (Yan et al., 2010).

Applications in Drug Synthesis

  • HIV Protease Inhibitors : Shibata et al. (1998) achieved the synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors. This research underscores the importance of such compounds in the development of critical therapeutic agents (Shibata et al., 1998).

  • Structural Analysis in Drug Design : Nakamura et al. (1976) conducted X-ray structure determination of a similar amino acid, emphasizing its significance in understanding the structure and function of pharmacologically active compounds (Nakamura et al., 1976).

properties

Product Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C19H29N3O4

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H29N3O4/c1-11(2)15(20)17(23)22-16(12(3)4)18(24)21-14(19(25)26)10-13-8-6-5-7-9-13/h5-9,11-12,14-16H,10,20H2,1-4H3,(H,21,24)(H,22,23)(H,25,26)/t14-,15-,16-/m0/s1

InChI Key

XNLUVJPMPAZHCY-JYJNAYRXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N

SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N

sequence

VVF

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Reactant of Route 3
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Reactant of Route 5
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid
Reactant of Route 6
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid

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